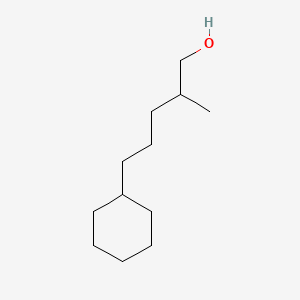
2-Methyl 5-cyclohexylpentanol
Cat. No. B8338738
M. Wt: 184.32 g/mol
InChI Key: IDGMBCFBOMJIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08623340B2
Procedure details


1200 g of 2-Methyl-5-phenyl-pentanol (Rosaphen™, supplier: Symrise) combined with 22 g Pd on activated carbon (Pd content: 5 wt. %) were hydrogenated at a hydrogen pressure of 50 bar and at a temperature of 120° C. After 30 hours the reaction was finished. The catalyst was removed and the product distilled. 1170 g (content: 99.6%) of 5-cyclohexyl-2-methyl-pentanol were obtained.



Yield
99.6%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][OH:4].[H][H]>[Pd]>[CH:8]1([CH2:7][CH2:6][CH2:5][CH:2]([CH3:1])[CH2:3][OH:4])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1200 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)CCCC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the product distilled
|
Outcomes


Product
Details
Reaction Time |
30 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)CCCC(CO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1170 g | |
| YIELD: PERCENTYIELD | 99.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
